(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone
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Overview
Description
(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes butan-2-yl, imino, and 2-methylpropyl groups attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of butan-2-ylamine with 2-methylpropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Butan-2-ylamine: A precursor in the synthesis of (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone.
2-Methylpropyl isocyanate: Another precursor used in the synthesis.
Sulfanone derivatives: Compounds with similar sulfanone core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H19NOS |
---|---|
Molecular Weight |
177.31 g/mol |
IUPAC Name |
butan-2-yl-imino-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H19NOS/c1-5-8(4)11(9,10)6-7(2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
SLRYITZGVDBNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)S(=N)(=O)CC(C)C |
Origin of Product |
United States |
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